molecular formula C16H16N4O3S2 B11298708 4-methyl-2-(1H-pyrrol-1-yl)-N-(4-sulfamoylbenzyl)-1,3-thiazole-5-carboxamide

4-methyl-2-(1H-pyrrol-1-yl)-N-(4-sulfamoylbenzyl)-1,3-thiazole-5-carboxamide

Cat. No.: B11298708
M. Wt: 376.5 g/mol
InChI Key: KRFXISYNAJJEBB-UHFFFAOYSA-N
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Description

4-methyl-2-(1H-pyrrol-1-yl)-N-(4-sulfamoylbenzyl)-1,3-thiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-(1H-pyrrol-1-yl)-N-(4-sulfamoylbenzyl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyrrole Group: The pyrrole moiety can be introduced via a substitution reaction using a suitable pyrrole derivative.

    Attachment of the Sulfamoylbenzyl Group: This step involves the reaction of the intermediate with a sulfamoylbenzyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-(1H-pyrrol-1-yl)-N-(4-sulfamoylbenzyl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated compounds, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-methyl-2-(1H-pyrrol-1-yl)-N-(4-sulfamoylbenzyl)-1,3-thiazole-5-carboxamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting or activating specific pathways. The molecular targets could include proteins, nucleic acids, or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with similar thiazole rings.

    Pyrrole Derivatives: Compounds containing pyrrole moieties.

    Sulfamoylbenzyl Compounds: Compounds with sulfamoylbenzyl groups.

Uniqueness

4-methyl-2-(1H-pyrrol-1-yl)-N-(4-sulfamoylbenzyl)-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C16H16N4O3S2

Molecular Weight

376.5 g/mol

IUPAC Name

4-methyl-2-pyrrol-1-yl-N-[(4-sulfamoylphenyl)methyl]-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C16H16N4O3S2/c1-11-14(24-16(19-11)20-8-2-3-9-20)15(21)18-10-12-4-6-13(7-5-12)25(17,22)23/h2-9H,10H2,1H3,(H,18,21)(H2,17,22,23)

InChI Key

KRFXISYNAJJEBB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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